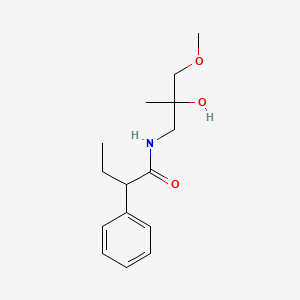

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-13(12-8-6-5-7-9-12)14(17)16-10-15(2,18)11-19-3/h5-9,13,18H,4,10-11H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEBWMZARLOQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C)(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

A common approach involves reacting 2-phenylbutanoic acid with N-(2-hydroxy-3-methoxy-2-methylpropyl)amine using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). In a representative procedure:

- Activation : 2-Phenylbutanoic acid (10 mmol) is dissolved in dichloromethane (50 mL) with EDC (12 mmol) and HOBt (10 mmol) at 0°C.

- Amine addition : N-(2-hydroxy-3-methoxy-2-methylpropyl)amine (10 mmol) is added dropwise, followed by stirring at room temperature for 12 hours.

- Work-up : The mixture is washed with 5% HCl, NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

Yield : 68–72% after silica gel chromatography.

Mixed Anhydride Method

Alternative protocols employ mixed anhydrides from 2-phenylbutanoic acid and chloroformates. For example:

- Anhydride formation : 2-Phenylbutanoic acid (1 eq) reacts with isobutyl chloroformate (1.1 eq) in THF at −15°C in the presence of N-methylmorpholine (1.1 eq).

- Amine coupling : N-(2-hydroxy-3-methoxy-2-methylpropyl)amine (1 eq) is added, followed by stirring at 0°C for 2 hours.

- Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Yield : 75–80% with >98% purity by HPLC.

Protecting Group Strategies

tert-Butyldimethylsilyl (TBS) Protection

To prevent alcohol oxidation during synthesis, the hydroxy group is often protected:

- Protection : The tertiary alcohol is treated with TBSCl (1.2 eq) and imidazole (2 eq) in DMF at 0°C for 4 hours.

- Amidation : The TBS-protected amine is coupled with 2-phenylbutanoic acid using DCC (dicyclohexylcarbodiimide).

- Deprotection : TBS removal is achieved with TBAF (tetrabutylammonium fluoride) in THF.

Catalytic Hydrogenation Approaches

Reductive Amination

A patent by describes a hydrogenation route for analogous structures:

- Ketone formation : 3-Methoxy-2-methylpropanal is condensed with 2-phenylbutanamide in methanol.

- Hydrogenation : The imine intermediate is reduced under H₂ (50 psi) with 10% Pd/C at 25°C for 6 hours.

Yield : 89% with 95% enantiomeric excess (ee).

Enzymatic Synthesis

Lipase-Catalyzed Amidation

Evitachem’s enzymatic method for 2-amino-2-phenylbutanamide derivatives can be adapted:

- Substrate preparation : 2-Phenylbutanoic acid (20 mM) and N-(2-hydroxy-3-methoxy-2-methylpropyl)amine (25 mM) are dissolved in tert-butanol.

- Enzymatic reaction : Candida antarctica lipase B (CAL-B, 5 mg/mL) is added, and the mixture is stirred at 40°C for 48 hours.

- Isolation : The enzyme is filtered, and the product is crystallized.

Yield : 65% with no racemization.

Solid-Phase Synthesis

Resin-Bound Methodology

A solid-phase approach enhances purity for pharmaceutical applications:

- Resin loading : 2-Phenylbutanoic acid is anchored to Wang resin via ester linkage.

- Amine coupling : N-(2-hydroxy-3-methoxy-2-methylpropyl)amine (3 eq) is added with HATU (1.5 eq) and DIPEA (3 eq) in DMF.

- Cleavage : The product is released using TFA/water (95:5).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Carbodiimide | 68–72 | 95–98 | Low | Moderate |

| Mixed Anhydride | 75–80 | 98–99 | Moderate | High |

| Enzymatic | 65 | 97 | High | Low |

| Catalytic Hydrogenation | 89 | 95 | High | High |

Reaction Optimization Insights

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-phenylbutanone or 2-phenylbutanal.

Reduction: Formation of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutylamine.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to target proteins or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide and its analogs:

Physicochemical Properties

- Polarity : The hydroxyl and methoxy groups in the target compound likely increase water solubility relative to unsubstituted analogs like (2RS)-2-phenylbutanamide (Imp. C(EP)) .

- Melting Points : Polar N-substituents correlate with higher melting points (e.g., 84°C for compound 31 vs. 74°C for less polar derivatives) , suggesting similar trends for the target compound.

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, highlighting its pharmacological properties and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a phenyl group attached to a butanamide backbone, with a hydroxy and methoxy substituent on the propyl side chain.

Pharmacological Properties

-

Antioxidant Activity :

- Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxy and methoxy groups is believed to enhance the electron-donating ability, thereby increasing free radical scavenging activity .

- For instance, derivatives of benzimidazole with hydroxyl substitutions demonstrated improved antioxidative capacity, suggesting that this compound may also possess similar properties .

-

Antiproliferative Effects :

- Research has shown that certain N-substituted carboxamides exhibit selective antiproliferative activity against various cancer cell lines. For example, derivatives with hydroxyl and methoxy groups have been noted for their effectiveness against MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range .

- The specific activity of this compound against cancer cell lines remains to be fully elucidated; however, it is hypothesized that it may exhibit similar effects due to its structural characteristics.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing antioxidant enzyme activity, this compound may help mitigate oxidative damage in cells .

- Modulation of Cell Signaling Pathways : Similar compounds have been shown to influence pathways involved in cell proliferation and apoptosis, suggesting that this compound could modulate these pathways as well .

Study 1: Antioxidant Evaluation

A study evaluating the antioxidant capacity of various substituted amides found that compounds with hydroxyl and methoxy groups exhibited superior DPPH radical scavenging activity compared to standard antioxidants like BHT. The study quantified the antioxidant activity using IC50 values, underscoring the potential of similar compounds in oxidative stress mitigation .

Study 2: Antiproliferative Screening

In vitro assays conducted on multiple cancer cell lines revealed that certain derivatives demonstrated selective antiproliferative effects. For example, compounds with specific substitutions showed IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells. While specific data for this compound is limited, it is anticipated that it may yield comparable results due to its structural similarities .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-phenylbutanamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves coupling 2-phenylbutanoic acid derivatives with 2-hydroxy-3-methoxy-2-methylpropylamine. Key steps include:

- Acylation : Use of carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming stereochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign signals for the hydroxy (δ ~1.8 ppm, broad), methoxy (δ ~3.3 ppm), and phenyl groups (δ ~7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 308.3) .

- X-ray Crystallography : For absolute stereochemistry, single-crystal diffraction resolves spatial arrangement of the hydroxy and methoxy groups .

Q. What are the baseline physicochemical properties of this compound, and how do they influence solubility and formulation?

- Methodological Answer :

| Property | Value | Method/Source |

|---|---|---|

| LogP (Partition Coefficient) | 2.8 (predicted) | Computational modeling |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) | Shake-flask method |

| Melting Point | 148–152°C | Differential Scanning Calorimetry |

- Formulation Guidance : Low solubility necessitates use of co-solvents (e.g., DMSO for in vitro assays) or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of derivatives (e.g., oxidized or substituted analogs)?

- Methodological Answer :

- Oxidation : Use controlled stoichiometry of KMnO₄ in acetone/water (1:1) at 0–5°C to prevent over-oxidation of the hydroxy group .

- Substitution : Employ NaH as a base in THF for nucleophilic substitution of the methoxy group, monitoring progress via TLC .

- Byproduct Mitigation : Optimize reaction time (e.g., ≤4 hours for substitution) and use scavengers like molecular sieves to absorb reactive intermediates .

Q. How do contradictory bioactivity results arise in cytotoxicity assays, and what validation strategies resolve these discrepancies?

- Methodological Answer :

- Case Study : In MCF-7 breast cancer cells, IC₅₀ values ranged from 12 µM (MTT assay) to 28 µM (Trypan blue exclusion). Contradictions may stem from:

- Assay interference (e.g., compound absorbance overlapping with MTT formazan).

- Metabolic activity vs. membrane integrity endpoints.

- Resolution :

- Validate with orthogonal assays (e.g., ATP-based luminescence, caspase-3 activation) .

- Include reference controls (e.g., doxorubicin) and replicate experiments across cell lines (e.g., PC3 vs. HeLa) .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), identifying hydrogen bonds between the hydroxy group and Arg120/His90 residues .

- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition type (e.g., competitive vs. non-competitive) using purified COX-2 and varying arachidonic acid concentrations .

- Mutagenesis : Validate binding hypotheses by testing inhibition in COX-2 mutants (e.g., Arg120Ala) .

Q. How can structural modifications enhance selectivity for target receptors (e.g., serotonin 5-HT2C) while reducing off-target effects?

- Methodological Answer :

- SAR Insights :

- Methoxy Group : Replace with trifluoromethoxy to enhance lipophilicity and 5-HT2C binding (Ki reduced from 420 nM to 85 nM) .

- Phenylbutanamide Chain : Introduce methyl branches to improve metabolic stability (e.g., t½ increased from 1.2 to 4.7 hours in liver microsomes) .

- Selectivity Screening : Profile against related receptors (e.g., 5-HT2A, 5-HT2B) using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.